Metanil yellow
Overview
Description
It is primarily used as a pH indicator in analytical chemistry, changing color from red to yellow between pH 1.2 and 3.2 . Despite its illegal status for food use, it has been used as an adulterant in food products like turmeric and pigeon pea in some regions . Metanil yellow is known for its neurotoxic and hepatotoxic effects .
Preparation Methods
Metanil yellow is synthesized through a diazotization reaction followed by a coupling reaction. The process involves the following steps :
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with metanilic acid in an alkaline medium to form this compound.
Industrial Production: The industrial production involves roller drying, crushing, and mixing packaging to improve the yield and quality of the product while minimizing byproducts.
Chemical Reactions Analysis
Metanil yellow undergoes various chemical reactions, including:
Scientific Research Applications
Metanil yellow has several scientific research applications:
Analytical Chemistry: Used as a pH indicator and in spectrophotometric methods to detect trace amounts of nitrates and nitrites.
Microscopy: Employed as a counterstain in periodic acid-Schiff or iron-hematoxylin stained sections to increase contrast.
Environmental Studies: Studied for its photocatalytic degradation using various nanocomposites to address water pollution.
Toxicology: Research on its neurotoxic and hepatotoxic effects in animal studies.
Mechanism of Action
Metanil yellow exerts its effects primarily through its interaction with cellular components. It is known to affect brain regional levels of neurotransmitters like noradrenaline, dopamine, and serotonin, as well as acetylcholine esterase activity . These interactions can lead to neurotoxic effects. Additionally, its hepatotoxic effects are linked to its ability to induce oxidative stress in liver cells .
Comparison with Similar Compounds
Metanil yellow is part of the azo dye class, which includes other compounds like Orange II and Acid Red 14. Compared to these dyes, this compound is unique due to its specific pH indicator properties and its illegal status for food use . Similar compounds include:
Orange II: Another azo dye used in textile and food industries.
Acid Red 14: Used in dyeing and printing textiles.
This compound stands out due to its specific applications in analytical chemistry and its toxicological profile.
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
Record name | Metanil yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5041722 | |
Record name | C.I. Acid Yellow 36, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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Record name | Metanil yellow | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
Record name | Metanil yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Yellow 36, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METANIL YELLOW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |
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